![molecular formula C20H38O4 B158977 Prostaglandin F1alpha Alcohol CAS No. 13487-47-3](/img/structure/B158977.png)
Prostaglandin F1alpha Alcohol
Overview
Description
Prostaglandin F1alpha is a cytoprotector, protecting mucosal tissue from damage produced by ulcerogenic stimuli . It is an analog of PGF1a with a primary alcohol replacing the C-1 carboxyl group .
Synthesis Analysis
The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone was guided by biocatalytic retrosynthesis . Key transformations included a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Scientific Research Applications
Chemical Structure and Properties
Prostaglandin F1α Alcohol is an analog of PGF1a with a primary alcohol replacing the C-1 carboxyl group . It has a molecular weight of 342.5 and a molecular formula of C20H38O4 .
Biological Activity
No biological activity has been published on this compound, but its corresponding analog, PGE1, is a relatively selective EP3 and EP4 receptor ligand . This suggests that Prostaglandin F1α Alcohol may have similar receptor binding properties.
Metabolism
Prostaglandin F1α is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1α . Prostaglandin F1α is excreted directly into the urine .
Physiological Effects
Prostaglandin F1α contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series . This suggests that Prostaglandin F1α Alcohol may have similar effects on gut muscle contraction.
Research Use
Prostaglandin F1α Alcohol is used in research to study its effects and potential applications . It is not intended for diagnostic or therapeutic use .
Future Directions
Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This suggests potential future directions for the therapeutic use of Prostaglandin F1alpha Alcohol.
Mechanism of Action
Target of Action
Prostaglandin F1alpha Alcohol is an analog of Prostaglandin F1a . It primarily targets the circular muscle of the gut . The role of this target is to regulate the contraction and relaxation of the gut, which is essential for digestion and the movement of food through the digestive tract .
Mode of Action
Prostaglandin F1alpha Alcohol interacts with its target by binding to specific receptors on the circular muscle cells of the gut . This interaction triggers a series of biochemical reactions that lead to the contraction of the muscle . This action is in opposition to the Prostaglandins of the E series .
Biochemical Pathways
Prostaglandin F1alpha Alcohol is part of the prostaglandins F α pathway . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The metabolite, 6-Keto Prostaglandin F1a, has various roles in the body, including vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
It is known that prostaglandin f1a, from which prostaglandin f1alpha alcohol is derived, is excreted directly into the urine . This suggests that Prostaglandin F1alpha Alcohol may also be excreted in a similar manner.
Result of Action
The primary result of Prostaglandin F1alpha Alcohol’s action is the contraction of the circular muscle of the gut . This can influence the movement of food through the digestive tract, potentially affecting digestion and nutrient absorption .
Action Environment
The action of Prostaglandin F1alpha Alcohol can be influenced by various environmental factors. For example, the presence of other prostaglandins, particularly those of the E series, can counteract the effects of Prostaglandin F1alpha Alcohol . Additionally, factors that affect the overall health and function of the gut, such as diet and gut microbiota, could potentially influence the efficacy and stability of Prostaglandin F1alpha Alcohol .
properties
IUPAC Name |
(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLDAYOXMEITH-YYFRNVAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin F1alpha Alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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